molecular formula C10H14N4O2 B1466082 6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid CAS No. 933709-04-7

6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B1466082
CAS No.: 933709-04-7
M. Wt: 222.24 g/mol
InChI Key: KMXMZXSFXPNNTJ-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a carboxylic acid group and a 4-methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid typically involves the formation of the pyrimidine ring followed by the introduction of the 4-methylpiperazine group. One common method involves the reaction of a pyrimidine precursor with 4-methylpiperazine under nucleophilic substitution conditions. For example, the Ullmann nucleophilic substitution conditions can be applied to form the C-N bond at the C6 position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of condensing agents such as N,N’-carbonyldiimidazole (CDI) in solvents like dimethylformamide (DMF) can facilitate the coupling reactions necessary for the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like DMF or pyridine .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, pyrimidine-based compounds often function by inhibiting enzymes such as cyclooxygenase (COX) or tyrosine kinases, leading to reduced production of inflammatory mediators or inhibition of cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a 4-methylpiperazine moiety makes it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-13-2-4-14(5-3-13)9-6-8(10(15)16)11-7-12-9/h6-7H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXMZXSFXPNNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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